AZD9977

Descripción general

Descripción

Ha demostrado ser prometedor en estudios preclínicos por sus efectos organoprotectores sin afectar significativamente la excreción urinaria de electrolitos regulada por aldosterona . Este compuesto se está investigando principalmente por su potencial para tratar la insuficiencia cardíaca y la enfermedad renal crónica .

Métodos De Preparación

Las rutas de síntesis y las condiciones de reacción para AZD-9977 no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que el compuesto se sintetiza y está disponible en diversas formas, incluidos los estados sólido y de solución . Los métodos de producción industrial probablemente involucren técnicas estándar de síntesis orgánica, pero los detalles específicos son propiedad de las entidades de fabricación.

Análisis De Reacciones Químicas

AZD-9977 se somete a varias reacciones químicas, principalmente relacionadas con su interacción con los receptores mineralocorticoides. Actúa como un modulador en lugar de un antagonista completo, lo que significa que puede inhibir parcialmente la actividad del receptor . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos de unión con ligandos del receptor mineralocorticoide como aldosterona y fludrocortisona . Los principales productos formados a partir de estas reacciones son típicamente los complejos de receptores modulados.

Aplicaciones Científicas De Investigación

AZD-9977 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

AZD-9977 ejerce sus efectos modulando selectivamente el receptor mineralocorticoide. Este receptor participa en la regulación del equilibrio de electrolitos y la presión arterial. Al modular este receptor, AZD-9977 puede reducir la inflamación, el estrés oxidativo y la fibrosis, que son factores clave en la progresión de la insuficiencia cardíaca y la enfermedad renal crónica . Los objetivos moleculares incluyen el propio receptor mineralocorticoide y las vías involucradas en la regulación de la excreción de sodio y potasio .

Comparación Con Compuestos Similares

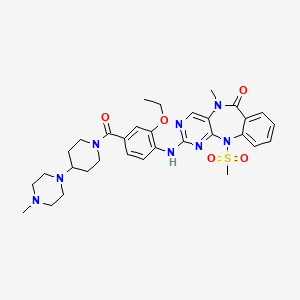

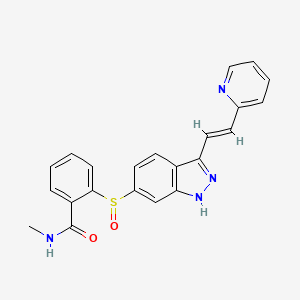

AZD-9977 se compara con otros antagonistas del receptor mineralocorticoide como eplerenona, espironolactona, esaxerenona, finerenona y KBP-5074 . A diferencia de los antagonistas esteroideos tradicionales, AZD-9977 es un modulador no esteroideo, lo que le confiere un perfil único en términos de selectividad del receptor y riesgo reducido de hiperkalemia .

Eplerenona: Un antagonista esteroideo con un mayor riesgo de hiperkalemia.

Espironolactona: Otro antagonista esteroideo, también asociado con hiperkalemia y efectos secundarios relacionados con las hormonas sexuales.

Esaxerenona: Un antagonista no esteroideo con similar selectividad del receptor pero diferente potencia.

Finerenona: Un antagonista no esteroideo con una potencia similar a la espironolactona pero mejor selectividad del receptor.

KBP-5074: Otro antagonista no esteroideo emergente con resultados clínicos prometedores.

La singularidad de AZD-9977 radica en su capacidad para proporcionar protección de órganos sin afectar significativamente la excreción urinaria de electrolitos, lo que lo convierte en un candidato prometedor para tratar afecciones como la insuficiencia cardíaca y la enfermedad renal crónica .

Propiedades

IUPAC Name |

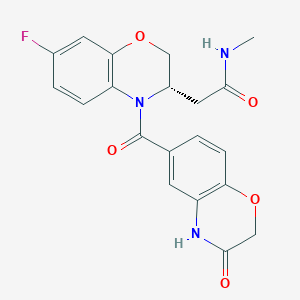

2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYLPOPYYLTNW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1850385-64-6 | |

| Record name | AZD-9977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1850385646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9977 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BALCINRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C9UKZ0CYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

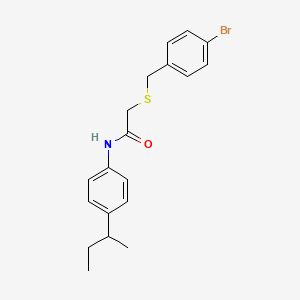

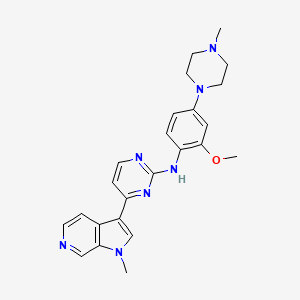

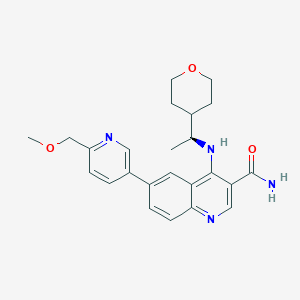

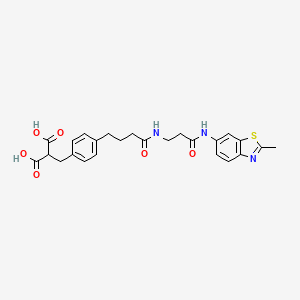

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)